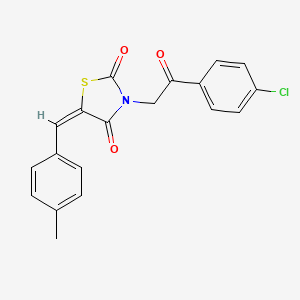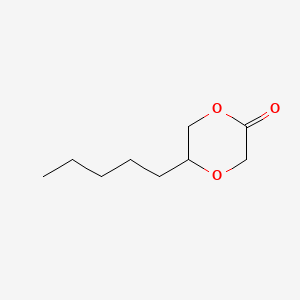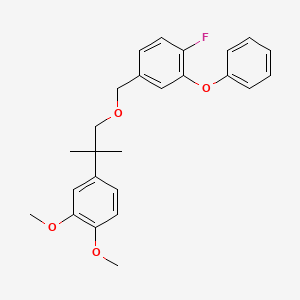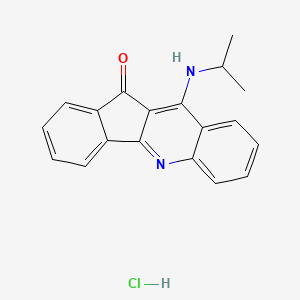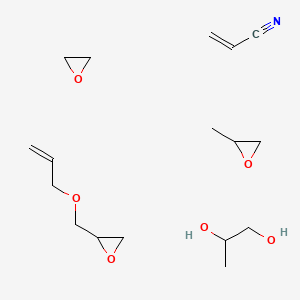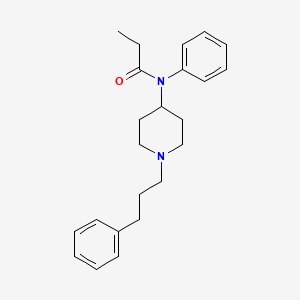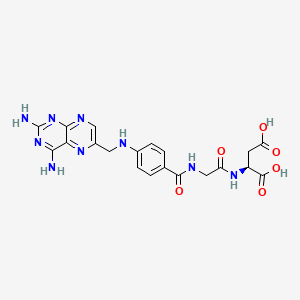
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is a derivative of aspartic acid, a naturally occurring amino acid, and is characterized by the presence of a pteridine ring, which is a key structural component in many biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- typically involves multiple steps. One common synthetic route starts with the preparation of 2,4-diamino-6-(chloromethyl)pteridine, which is then reacted with p-aminobenzoic acid to form an intermediate compound. This intermediate is further reacted with glycine and L-aspartic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the pteridine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in biological processes, particularly those involving pteridine-containing enzymes.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- involves its interaction with specific molecular targets. The pteridine ring can bind to enzymes and receptors, influencing various biochemical pathways. This binding can inhibit or activate certain enzymes, leading to therapeutic effects, particularly in cancer cells where it can interfere with DNA synthesis and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: A well-known chemotherapeutic agent with a similar pteridine structure.
Folic Acid: Another compound with a pteridine ring, essential for DNA synthesis and repair.
Leucovorin: A folate analog used to enhance the effects of methotrexate.
Uniqueness
Aspartic acid, N-(N-(p-(((2,4-diamino-6-pteridinyl)methyl)amino)benzoyl)glycyl)-, L- is unique due to its specific combination of aspartic acid and pteridine structures, which confer distinct biochemical properties and potential therapeutic applications .
Propriétés
Numéro CAS |
82151-89-1 |
|---|---|
Formule moléculaire |
C20H21N9O6 |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C20H21N9O6/c21-16-15-17(29-20(22)28-16)24-7-11(26-15)6-23-10-3-1-9(2-4-10)18(33)25-8-13(30)27-12(19(34)35)5-14(31)32/h1-4,7,12,23H,5-6,8H2,(H,25,33)(H,27,30)(H,31,32)(H,34,35)(H4,21,22,24,28,29)/t12-/m0/s1 |
Clé InChI |
VPSRBWFQJWKFRV-LBPRGKRZSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


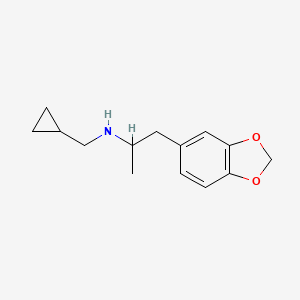
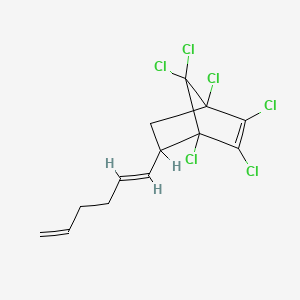
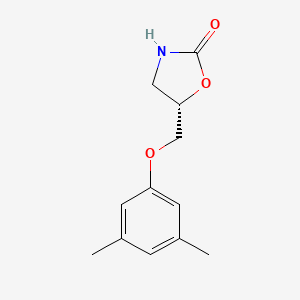

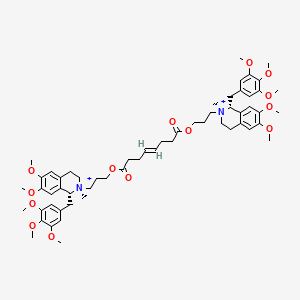
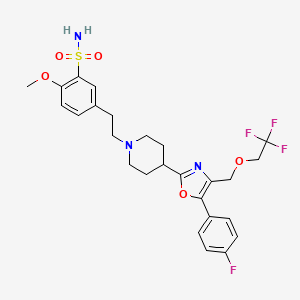
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

